Carboxytolbutamide

Beschreibung

Historical Perspectives and Discovery within Sulfonylurea Research

The story of Carboxytolbutamide is inseparable from the broader history of sulfonylureas. The journey began serendipitously in the 1940s during research into antibacterial sulfonamide compounds. diabetesonthenet.comhumanjournals.com In 1942, Marcel Janbon, a French physician, observed that a new sulfonamide, 2254RP, induced hypoglycemic states, sometimes leading to comas, in patients being treated for typhoid fever. diabetesonthenet.com This accidental discovery pivoted a segment of pharmaceutical research towards investigating the glucose-lowering properties of this chemical class. humanjournals.comyouthmedicaljournal.com

This line of inquiry led to the synthesis of Carbutamide, the first sulfonylurea specifically developed and marketed for diabetes treatment in the 1950s. youthmedicaljournal.comnih.gov However, Carbutamide was later withdrawn due to toxicity concerns, particularly regarding the bone marrow. humanjournals.comnih.gov This spurred the development of other, "first-generation" sulfonylureas, including the clinically significant compound Tolbutamide, which was discovered in 1956. wikipedia.org

The discovery of this compound followed the clinical introduction of Tolbutamide. As researchers sought to understand how the body processed Tolbutamide, they identified this compound as its major, inactive metabolite. drugbank.comontosight.ai Early metabolic studies revealed that Tolbutamide is metabolized in the liver, primarily through the oxidation of the p-methyl group on its phenyl ring to a carboxyl group, thereby forming 1-butyl-3-p-carboxyphenylsulfonylurea, or this compound. drugbank.comlgcstandards.com This metabolic process is primarily mediated by cytochrome P450 enzymes, specifically CYP2C9. lgcstandards.com The identification of this compound was a key step in elucidating the pharmacokinetic profile of Tolbutamide, explaining its relatively short duration of action compared to other sulfonylureas. wikipedia.org

Structural Classification and Nomenclature of this compound

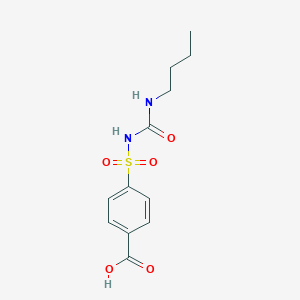

This compound is classified as a sulfonylurea, characterized by a central S-phenylsulfonylurea structure. ontosight.ai It is also categorized as a sulfonamide and a benzoic acid derivative. nih.gov Its structure is highly similar to its parent compound, Tolbutamide, with the critical difference being the oxidation of a methyl group to a carboxylic acid group. This single modification significantly alters its physicochemical properties, such as solubility, and its biological activity. ontosight.ai

The compound is known by several names and identifiers, reflecting its chemical structure and its origin as a metabolite. The systematic IUPAC name provides an unambiguous description of its molecular architecture.

| Identifier | Value | Source |

| IUPAC Name | 4-(butylcarbamoylsulfamoyl)benzoic acid | lgcstandards.comnih.gov |

| CAS Number | 2224-10-4 | lgcstandards.comnih.govaxios-research.com |

| Molecular Formula | C₁₂H₁₆N₂O₅S | lgcstandards.comnih.govaxios-research.com |

| Molecular Weight | 300.33 g/mol | lgcstandards.comaxios-research.com |

The various synonyms for this compound are frequently encountered in research literature.

| Nomenclature Type | Name |

| Common Name | This compound |

| Systematic Names | 1-butyl-3-(4-carboxyphenyl)sulfonylurea |

| 4-(((butylamino)carbonyl)amino)sulfonylbenzoic acid | |

| N-(4-carboxybenzenesulfonyl)-N-butylurea | |

| Other Synonyms | Tolbutamide carboxylic acid |

| Carboxycarbutamide |

Source: Synthesized from multiple sources. ontosight.ainih.gov

Contemporary Research Significance and Unanswered Questions

In modern research, this compound is significant not for therapeutic use, but as a vital tool and subject of study. Its primary application is as a characterized chemical reference material and analytical standard. axios-research.comscbt.com Researchers use highly purified this compound to develop and validate analytical methods, such as high-performance liquid chromatography (HPLC), for the precise quantification of Tolbutamide and its metabolites in biological samples like plasma and urine. axios-research.comresearchgate.net Furthermore, isotopically labeled versions, such as this compound-d9, serve as internal standards in mass spectrometry-based assays, enhancing the accuracy of pharmacokinetic studies. veeprho.comaxios-research.com

Beyond its role as an analytical standard, this compound is a subject of research into its own biological effects. While often described as non-hypoglycemic, studies have explored its other potential activities. For instance, one study compared the effects of Tolbutamide and this compound on guanylate cyclase activity in various rat tissues.

| Compound | Concentration for ED50 * | Effect on Guanylate Cyclase | Blockade by Antioxidant (BHT) |

| Tolbutamide | 50 nM | Twofold increase | Not blocked |

| This compound | 50 nM | Twofold increase | Completely blocked |

*ED50: The concentration required to achieve 50% of the maximal effect. Source: Data from Vesely, D. L. (1984). nih.gov

This research demonstrated that both compounds could stimulate the enzyme, but through different mechanisms, suggesting that the metabolite is not entirely inert and may have distinct cellular interactions. nih.gov

Despite decades of study, several questions regarding this compound remain.

Comprehensive Biological Profile: The full spectrum of this compound's biological activity is not completely understood. ontosight.ai While it does not significantly lower blood glucose, its effects on other cellular pathways, such as the observed stimulation of guanylate cyclase, warrant further investigation. nih.gov

Role in Long-Term Tolbutamide Effects: The clinical consequences of long-term exposure to and accumulation of this compound in patients treated with Tolbutamide are not fully characterized.

Pharmacological Potential: Given its structure and demonstrated biological activity in some assays, it is an open question whether this compound or its derivatives could serve as a lead compound for developing new agents targeting other metabolic pathways or cellular processes. ontosight.ai

Ethical Considerations in this compound Research

Research involving this compound inherently carries ethical obligations, primarily because it is a human metabolite of a clinical drug. Any study involving human participants to investigate the metabolism of Tolbutamide or to source biological samples for analysis requires strict ethical oversight.

Key ethical considerations include:

Institutional Approval: All research protocols must be approved by an Institutional Review Board (IRB) or a Research Ethics Committee. mdpi.comoup.comdiabetesjournals.org This ensures that the study is scientifically sound and that the rights and welfare of participants are protected.

Informed Consent: Researchers must obtain informed written consent from all participants. oup.com This process involves clearly explaining the study's purpose, procedures, potential risks, and benefits, ensuring that participation is voluntary.

Patient Confidentiality: Data and samples collected from individuals must be handled in a way that protects patient privacy and confidentiality.

Adherence to International Guidelines: Research should be conducted in accordance with established ethical principles, such as those laid out in the Declaration of Helsinki. mdpi.com

These ethical standards apply to studies analyzing patient data from databases, collecting new samples for pharmacokinetic analysis, or conducting pharmacogenetic studies that correlate genetic variants (e.g., in CYP2C9) with metabolite levels. mdpi.comdiabetesjournals.org

Eigenschaften

IUPAC Name |

4-(butylcarbamoylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5S/c1-2-3-8-13-12(17)14-20(18,19)10-6-4-9(5-7-10)11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMVATDSSHTCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176780 | |

| Record name | Carboxytolbutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2224-10-4 | |

| Record name | Carboxytolbutamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2224-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carboxytolbutamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxytolbutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carboxytolbutamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CARBOXY TOLBUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGR4FM80VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carboxytolbutamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Biotransformation of Carboxytolbutamide

Hepatic Metabolism of Tolbutamide to Carboxytolbutamide

The liver is the primary site for the metabolism of tolbutamide. youtube.comdrugbank.com The initial and rate-limiting step is the hydroxylation of the p-methyl group of tolbutamide to form hydroxytolbutamide. youtube.com This intermediate is then further oxidized to the final product, this compound. youtube.com

The initial hydroxylation of tolbutamide is catalyzed by the cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases. youtube.comwikipedia.orgnews-medical.net Specifically, the CYP2C9 isozyme is the principal enzyme responsible for this conversion. youtube.comoup.com The activity of CYP2C9 can be inhibited by substances like sulfaphenazole, which consequently blocks the formation of hydroxytolbutamide and the subsequent production of this compound. nih.govtandfonline.com This enzymatic step is crucial as it initiates the metabolic cascade leading to the inactivation and clearance of tolbutamide.

Following the initial hydroxylation by CYP2C9, the intermediate, hydroxytolbutamide, is further oxidized to this compound. This subsequent oxidation step is carried out by cytosolic enzymes, namely aldehyde oxidase (AO) and aldehyde dehydrogenase (ALDH). nih.govtandfonline.comwikipedia.orgwikipedia.org Studies have shown that inhibitors of these enzymes, such as raloxifene and ethinylestradiol for AO and disulfiram for ALDH, can impede the formation of this compound. nih.govtandfonline.com This highlights the essential roles of both AO and ALDH in the final step of tolbutamide's hepatic metabolism.

Role of Cytochrome P450 Enzymes in this compound Formation

Species-Specific Metabolic Profiles of this compound

The metabolism of tolbutamide to this compound exhibits significant variations across different species. nih.govtandfonline.comnih.gov These differences are primarily due to variations in the expression and activity of the metabolic enzymes involved. nih.govnumberanalytics.com

In humans, the major metabolic pathway for tolbutamide involves its complete oxidation to this compound, which is then predominantly excreted in the urine. tandfonline.comnih.govtandfonline.com In contrast, rats primarily metabolize tolbutamide to hydroxytolbutamide, with only minor amounts of this compound being formed. tandfonline.comnih.govresearchgate.net

Dogs exhibit a different metabolic profile altogether. In dogs, the major metabolite is p-tolylsulfonylurea, with smaller quantities of hydroxytolbutamide and this compound being produced. nih.gov Furthermore, male rats have been found to produce "dog-specific" metabolites like p-tolylsulfonylurea and p-tolylsulfonamide, which are not typically seen in female rats. nih.gov

| Species | Major Metabolite(s) | Minor Metabolite(s) |

|---|---|---|

| Human | This compound | Hydroxytolbutamide |

| Rat | Hydroxytolbutamide | This compound |

| Dog | p-Tolylsulfonylurea | Hydroxytolbutamide, this compound |

To bridge the gap between animal models and human metabolism, humanized liver models have emerged as valuable tools. nih.govmdpi.comphoenixbio.com Chimeric mice with humanized livers, where mouse hepatocytes are replaced with human hepatocytes, have been shown to closely replicate human-specific metabolic pathways. nih.govtandfonline.commdpi.comtranscurebioservices.com

Studies using these humanized-liver mice have demonstrated that the metabolic profile of tolbutamide is similar to that observed in humans, with this compound being the most abundant metabolite found in urine. tandfonline.comnih.govtandfonline.com In these models, the formation of hydroxytolbutamide was inhibited by a CYP2C9 inhibitor, and this compound formation was blocked by inhibitors of aldehyde oxidase and aldehyde dehydrogenase, confirming the conservation of the human metabolic pathway in these models. nih.govtandfonline.com This makes humanized liver models a suitable platform for studying the successive oxidative metabolism of drugs like tolbutamide and for predicting human metabolic outcomes. nih.govtandfonline.commdpi.com

| Inhibitor | Target Enzyme | Effect on Metabolite Formation |

|---|---|---|

| Sulfaphenazole | CYP2C9 | Inhibition of 4-hydroxytolbutamide formation |

| Raloxifene/Ethinylestradiol | Aldehyde Oxidase | Inhibition of 4-carboxytolbutamide formation |

| Disulfiram | Aldehyde Dehydrogenase | Inhibition of 4-carboxytolbutamide formation |

Comparative Analysis of this compound Formation in Human, Rat, and Dog Models

Isotopic Labeling and Metabolic Tracing of this compound

Isotopic labeling is a powerful technique used to track the movement of a compound through a biological system, providing detailed insights into its metabolic fate. spectroinlets.com This method involves replacing one or more atoms of a molecule with their isotope. These isotopes can be radioactive (radionuclides) or stable. bitesizebio.comsilantes.com By introducing a labeled version of a precursor compound, researchers can trace the pathways of its biotransformation and identify its metabolites. bitesizebio.com The detection of these labeled molecules is often accomplished using highly sensitive analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). bitesizebio.comthermofisher.com

In the context of this compound, which is a principal metabolite of Tolbutamide, isotopic labeling studies have been crucial for elucidating its formation and pharmacokinetic profile. thermofisher.comresearchgate.net These studies typically employ precursors labeled with isotopes such as Carbon-14 (¹⁴C), a radionuclide, or deuterium (²H), a stable isotope. researchgate.net

Detailed Research Findings

A key method for investigating drug metabolism is the use of ¹⁴C-labeled compounds in conjunction with accelerator mass spectrometry (AMS). researchgate.net This combination allows for the administration of a very small, non-pharmacologically active dose (a microdose) of a drug, which minimizes the risk of adverse effects while still enabling sensitive detection of the parent drug and its metabolites. researchgate.net

One such study involved administering a microdose (100 μg) of ¹⁴C-tolbutamide to healthy volunteers with different genotypes for the CYP2C9 enzyme (CYP2C91/1 and CYP2C91/3), which is known to be involved in its metabolism. researchgate.net Using liquid chromatography-mass spectrometry (LC/MS) and AMS, researchers detected Tolbutamide, Hydroxytolbutamide, and this compound in the plasma and urine of the subjects. researchgate.net The results demonstrated that the area under the plasma concentration-time curve (AUC) for total ¹⁴C-radioactivity was significantly higher in individuals with the CYP2C91/3 genotype, indicating a slower metabolism and elimination of the drug and its metabolites in this group. researchgate.net

The findings from this ¹⁴C-tolbutamide microdose study are summarized in the table below, highlighting the differences in pharmacokinetic parameters between the two CYP2C9 genotype groups.

Table 1: Pharmacokinetic Parameters of Total ¹⁴C After Oral Administration of 100 μg of [¹⁴C]Tolbutamide in Healthy Volunteers with CYP2C91/1 or CYP2C91/3 Genotype

| Parameter | CYP2C9*1/1 (n=6) | CYP2C91/*3 (n=5) |

|---|---|---|

| AUC₀₋₂₄ (dpm·h/mL) | 22400 ± 6200 | 38200 ± 5600 |

| Cₘₐₓ (dpm/mL) | 2010 ± 450 | 2580 ± 520 |

| tₘₐₓ (h) | 3.3 ± 1.0 | 4.4 ± 1.1 |

| t₁/₂ (h) | 6.1 ± 1.7 | 10.9 ± 1.5 |

Data adapted from a microdose pharmacogenetic study of (14)C-Tolbutamide. researchgate.net AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours; Cₘₐₓ: Maximum plasma concentration; tₘₐₓ: Time to reach maximum plasma concentration; t₁/₂: Half-life.

In addition to radioactive isotopes, stable isotopes are widely used. Deuterated analogs of metabolites, such as 4-Carboxy Tolbutamide-d9 Ethyl Ester, serve as critical internal standards for quantitative analysis in mass spectrometry and pharmacokinetic studies. The deuterium labeling provides a distinct mass signature that allows for precise differentiation from the non-labeled endogenous compounds, enhancing the accuracy of quantification. The stability of the isotopic label is a critical consideration in these studies to ensure that the tracer accurately reflects the metabolic fate of the compound. mdpi.comnih.gov

The analytical workflow for these tracing studies typically involves separating metabolites from biological samples (like plasma or hepatocyte incubations) using liquid chromatography (LC) followed by detection with high-resolution mass spectrometry (HRMS). thermofisher.comnih.gov This approach allows for both the quantification of known metabolites, like this compound, and the identification of previously unknown biotransformation products. thermofisher.com

Pharmacological and Biochemical Activity of Carboxytolbutamide

Insulin Secretion Modulation by Carboxytolbutamide

This compound has been shown to possess a definitive, albeit weak, ability to stimulate insulin secretion. thieme-connect.commdpi.com This activity has been confirmed through various experimental models. In vitro studies using pancreas tissue from golden hamsters demonstrated that this compound could induce insulin release. thieme-connect.commdpi.com

In vivo evidence from studies on mice further supports this finding. mdpi.com These investigations revealed that this compound administration leads to an increase in plasma insulin levels. mdpi.com However, not all studies concur. For instance, research using a hamster insulin-secreting tumor (HIT) cell line found that this compound had no effect on insulin secretion or on the concentration of free cytosolic calcium ([Ca2+]i), a critical signal for insulin release. nih.gov Furthermore, studies in ducks showed that this compound did not cause any significant changes in plasma immunoreactive insulin (IRI), suggesting potential species-specific differences in its activity. mdpi.com

When compared to its parent compound, tolbutamide, and its other major metabolite, hydroxymethyltolbutamide, the insulin-releasing capacity of this compound is substantially weaker. mdpi.com Studies in mice have shown that tolbutamide and hydroxymethyltolbutamide possess identical insulin-releasing activity. mdpi.com In contrast, while this compound follows a similar time course for insulin release, the magnitude of this release is much lower. mdpi.com This clear distinction highlights how metabolic conversion of tolbutamide to this compound diminishes its insulinotropic potency. thieme-connect.commdpi.com

Table 1: Comparative Biological Activities of Tolbutamide and its Metabolites This table provides a summary of findings from various studies and may not represent a direct head-to-head comparison in a single experiment.

| Compound | Insulin-Releasing Activity | Hypoglycemic Potency |

|---|---|---|

| Tolbutamide | Strong | 100% |

| Hydroxymethyltolbutamide | Strong (identical to Tolbutamide) | ~35% of Tolbutamide |

| This compound | Weak | Devoid of Potency |

Data synthesized from studies in mice. thieme-connect.commdpi.com

In Vitro and In Vivo Evidence of Insulin-Releasing Activity

Impact of this compound on Glucose Metabolism

A defining characteristic of this compound is its complete lack of hypoglycemic potency. thieme-connect.commdpi.com Multiple studies have confirmed that, unlike tolbutamide, this compound does not lower blood glucose levels. mdpi.comthieme-connect.comjneurosci.orgnih.gov This creates a significant dissociation between the compound's ability to stimulate insulin release and its effect on blood glucose. thieme-connect.commdpi.com The fact that this compound can trigger insulin secretion, yet fails to produce a hypoglycemic response, indicates that insulin release alone may not be the sole or even primary factor in the acute hypoglycemic action of sulfonylurea drugs. thieme-connect.commdpi.com

The absence of a hypoglycemic effect, despite some insulinotropic activity, is attributed to this compound's inactivity at key extrapancreatic sites.

Carnitine Palmitoyltransferase (CPT) Inhibition: Hypoglycemic sulfonylureas like tolbutamide are effective inhibitors of CPT, an enzyme crucial for fatty acid oxidation. thieme-connect.comjneurosci.org This inhibition is considered a contributor to their glucose-lowering effects. thieme-connect.com this compound, however, produces little to no inhibition of CPT in tissues such as the liver, heart, and skeletal muscle. thieme-connect.comjneurosci.orgnih.gov This lack of interaction with a key metabolic enzyme is a major reason for its inability to lower blood glucose. thieme-connect.comjneurosci.org

Hepatic Metabolism: In isolated perfused rat livers, hypoglycemic sulfonylureas reduce the formation of glucose and ketone bodies. This compound, being a non-hypoglycemic metabolite, does not produce these effects, indicating it does not share the same influence on hepatic metabolism as its parent compound.

Peripheral Glucose Transport: In BC3H1 myocytes, a cell line used to study glucose uptake, tolbutamide and glyburide stimulate glucose transport. This compound, referred to as an inactive analogue, had no such effect, suggesting it fails to promote glucose uptake in peripheral tissues like muscle.

Hypoglycemic Potency and Dissociation from Insulin-Releasing Activity

Interaction with Cellular Signaling Pathways

This compound's distinct pharmacological profile is rooted in its differential interactions with cellular signaling pathways compared to hypoglycemic sulfonylureas.

Calcium Signaling: In hamster insulin-secreting tumor (HIT) cells, tolbutamide and glyburide trigger a dose-dependent increase in cytosolic free calcium ([Ca2+]i), which is a primary signal for insulin exocytosis. nih.gov this compound failed to have any effect on [Ca2+]i in these cells, demonstrating a lack of engagement with this critical signaling pathway for insulin secretion. nih.gov

Protein Kinase C (PKC) Pathway: The stimulation of glucose transport in myocytes by sulfonylureas has been linked to the activation of Protein Kinase C (PKC). Given that this compound does not stimulate glucose transport in these cells, it implies an inability to activate this signaling pathway, unlike its active counterparts.

Guanylate Cyclase Activity: A comparative study found that both tolbutamide and this compound increased the activity of the enzyme guanylate cyclase in several tissues, including the liver, pancreas, and heart, at a concentration of 1 microMolar. However, the mechanism of activation appeared to differ significantly. The effect of this compound was completely blocked by the antioxidant butylated hydroxytoluene, suggesting its stimulatory effect was the result of a nonspecific oxidation reaction. In contrast, tolbutamide's enhancement of guanylate cyclase activity was not blocked by the antioxidant, indicating a more specific interaction.

Effects on Protein Kinase C Activation and Glucose Transport

This compound is recognized as an inactive analogue of tolbutamide concerning its effects on glucose transport. nih.govdiabetesjournals.org Research conducted on BC3H1 myocytes, a cell line responsive to sulfonylurea drugs, demonstrated that while active sulfonylureas like tolbutamide and glyburide stimulate the uptake of [3H]-2-deoxyglucose, this compound shows no such effect. nih.govdiabetesjournals.org

The stimulation of glucose transport by active sulfonylureas is linked to the activation of Protein Kinase C (PKC), a key enzyme in cellular signaling pathways. nih.govmdpi.com Studies have shown that tolbutamide and glyburide treatment leads to an increase in both membrane-associated and cytosolic PKC activity. nih.gov However, given that this compound does not stimulate glucose uptake, it is inferred that it also does not activate the PKC pathway in the same manner as its parent compound. nih.govdiabetesjournals.org

Further research has indicated that while both tolbutamide and this compound can increase the activity of guanylate cyclase in various tissues, the effect of this compound was nullified by an antioxidant. nih.gov This suggests that its impact on this enzyme is likely due to a nonspecific oxidation reaction rather than a specific, targeted pharmacological action. nih.gov

Role of ATP-Sensitive Potassium Channels and Calcium Influx

The primary mechanism of action for active sulfonylurea drugs involves the inhibition of ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic β-cells. nih.govdrugbank.com This inhibition leads to membrane depolarization, which in turn opens voltage-gated calcium channels. nih.gov The subsequent influx of calcium into the cell is a critical trigger for the exocytosis of insulin-containing granules. nih.govmdpi.com

This compound, being the inactive metabolite of tolbutamide, does not share this mechanism of action. nih.govscispace.com It is described as a very poor secretagogue, meaning it has a negligible effect on stimulating insulin secretion. nih.gov This inactivity implies that this compound does not effectively block KATP channels or induce the necessary calcium influx required for insulin release. nih.govnih.gov In isolated tissue preparations, this compound and other major metabolites of tolbutamide did not cause any smooth muscle contraction, an effect that can be related to calcium dynamics. capes.gov.br

Receptor Binding and Ligand Interactions

Affinity for Sulfonylurea Receptors

The pharmacological activity of sulfonylureas is initiated by their binding to specific, high-affinity sulfonylurea receptors (SUR) on the surface of pancreatic β-cells. nih.govmdpi.com These receptors are the regulatory subunits of the KATP channel. nih.govnih.gov

Studies comparing the insulin secretory potency of various sulfonylureas with their ability to bind to the SUR have shown a clear correlation between receptor affinity and biological effect. nih.gov In these comparative studies, this compound demonstrates extremely poor interaction with the sulfonylurea receptor. Research using [3H]glyburide, a potent sulfonylurea, to label the receptors showed that even at the highest concentrations tested, this compound could only partially displace the radiolabeled ligand from the receptor. nih.gov This indicates a very low binding affinity, which is consistent with its classification as a very poor insulin secretagogue. nih.gov

Comparative Pharmacodynamics with Tolbutamide and Other Sulfonylureas

The pharmacodynamic profile of this compound is primarily defined by its lack of hypoglycemic activity, which distinguishes it from its parent compound, tolbutamide, and other active sulfonylureas. nih.govscispace.com Tolbutamide is metabolized in the liver, where its p-methyl group is oxidized to form this compound, a conversion that renders the molecule physiologically inactive. scispace.com

While tolbutamide effectively lowers blood glucose by stimulating insulin release and potentially through extrapancreatic effects, this compound does not produce this effect. nih.govnih.govmedicaldialogues.in This fundamental difference is the cornerstone of their comparative pharmacodynamics. For instance, active sulfonylureas like tolbutamide and glyburide are potent inhibitors of carnitine palmitoyltransferase, an enzyme involved in fatty acid oxidation, whereas this compound produces little to no inhibition of this enzyme. nih.gov

The table below summarizes the key pharmacodynamic differences between this compound, its parent compound tolbutamide, and another potent sulfonylurea, glyburide.

| Compound | Effect on Glucose Transport | Affinity for Sulfonylurea Receptor (SUR) | Insulin Secretagogue Activity | Hypoglycemic Effect |

|---|---|---|---|---|

| This compound | None nih.govdiabetesjournals.org | Very Low / Partial Displacement nih.gov | Very Poor nih.gov | None nih.govnih.gov |

| Tolbutamide | Stimulates nih.govdiabetesjournals.org | Moderate (Ki = 25.3 µM) nih.gov | Active medicaldialogues.in | Yes medicaldialogues.in |

| Glyburide | Stimulates nih.govdiabetesjournals.org | High (Kd = 0.76 nM) nih.gov | Potent nih.gov | Yes nih.gov |

The second-generation sulfonylureas, such as glyburide and glipizide, have more nonpolar side chains compared to first-generation drugs like tolbutamide, resulting in a marked increase in their hypoglycemic potency and receptor affinity. nih.govnih.gov this compound, being a polar metabolite, stands in even starker contrast to these more potent agents.

Analytical Methodologies for Carboxytolbutamide Research

Chromatographic Techniques for Carboxytolbutamide Quantification

Chromatography is a fundamental technique for separating components within a mixture, making it indispensable for pharmaceutical analysis. advancechemjournal.comlabinsights.nl It works by passing a sample dissolved in a "mobile phase" through a "stationary phase," where different components travel at different rates. wikipedia.org This differential migration allows for the separation, identification, and quantification of individual compounds like this compound. advancechemjournal.com

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of this compound in biological samples such as plasma and urine. nih.govnih.gov HPLC separates compounds by injecting a liquid sample into a high-pressure stream of liquid (mobile phase) that passes through a column packed with a solid adsorbent material (stationary phase). advancechemjournal.comwikipedia.org This method allows for the simultaneous measurement of this compound along with its parent drug, Tolbutamide, and other metabolites. nih.govnih.gov

Several HPLC methods have been developed for this compound analysis. A common approach involves using a reversed-phase column, such as a µBondapak C18 or an Apex ODS column. nih.govresearchgate.net The mobile phase typically consists of a mixture of an organic solvent like acetonitrile or methanol and an acidic aqueous buffer, such as phosphoric acid or sodium acetate buffer, to control the pH. nih.govnih.govnih.gov Detection is commonly performed using a UV detector at a specific wavelength, for instance, 200 nm, 230 nm, or 254 nm. nih.govnih.govnih.gov These methods demonstrate good sensitivity, with limits of quantitation (LOQ) for this compound in urine reported at 2 µM. nih.gov The retention times for this compound are typically short, allowing for rapid analysis. nih.gov

HPLC Methods for this compound Analysis

| Matrix | Column | Mobile Phase | Detection (UV) | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| Plasma | Reversed-phase | 35% Acetonitrile, 65% 0.05 M Phosphoric Acid Buffer (pH 3.9) | 254 nm | N/A | nih.gov |

| Plasma | µBondapak C18 reversed-phase | Acetonitrile-0.05% Phosphoric Acid (45:55) | 200 nm | 3.25 | nih.gov |

| Plasma & Urine | Isocratic | Methanol: 0.01 M Sodium Acetate Buffer (pH 3.0) (23:77 v/v) | 230 nm | N/A | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) combine the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. wikipedia.orgeag.com This combination is a powerful tool for analyzing complex biological samples and provides robust, reliable data for phenotyping studies involving this compound. wikipedia.orgnih.gov Following chromatographic separation, molecules are ionized and detected based on their mass-to-charge ratio (m/z). nebiolab.com

LC-MS/MS methods offer superior sensitivity and specificity compared to conventional HPLC with UV detection. nih.gov For this compound, the lower limit of quantification (LLOQ) using LC-MS/MS in urine has been reported as low as 25 ng/mL. nih.gov These methods often utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides a high degree of selectivity by monitoring a specific precursor-to-product ion transition unique to the target analyte. eag.comnih.gov This specificity minimizes interference from other components in the biological matrix. eag.com

LC-MS/MS Quantitative Parameters for this compound

| Matrix | Calibration Range (µg/mL) | Lower Limit of Quantification (ng/mL) | Internal Standard | Reference |

|---|---|---|---|---|

| Urine | 0.025 - 10 | 25 | Meloxicam | nih.gov |

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

Mass Spectrometry Applications in this compound Characterization

Mass spectrometry (MS) is a versatile analytical technique used for a wide range of applications, including the characterization of biomolecules, environmental analysis, and pharmaceutical analysis. thermofisher.comnih.govijnrd.org It functions by converting analyte molecules into charged ions and then analyzing them based on their mass-to-charge ratio. nih.gov In the context of this compound research, MS is invaluable for structural elucidation and metabolite identification. thermofisher.com High-resolution mass spectrometry (HRMS), such as that performed on an Orbitrap mass spectrometer, can provide accurate mass data that helps in determining the elemental composition of the metabolite. thermofisher.comspectroscopyonline.com

By analyzing the fragmentation patterns generated in the mass spectrometer (e.g., through Higher Energy Collision Cell Dissociation or HCD), researchers can deduce the structure of metabolites. thermofisher.com For instance, comparing the fragmentation spectrum of Tolbutamide with that of its metabolites, like Hydroxytolbutamide and this compound, reveals the site and nature of the metabolic modifications. thermofisher.com This qualitative data is often generated from the same analytical run as the quantitative data, providing a comprehensive picture of the metabolic fate of the parent drug. thermofisher.com

To achieve the highest level of accuracy and reproducibility in quantitative mass spectrometry, stable isotope-labeled internal standards are often employed. eag.comnih.gov This technique, known as stable isotope dilution, involves adding a known quantity of a compound that is chemically identical to the analyte but contains heavier isotopes (e.g., deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)). nih.gov

For this compound analysis, a deuterated version of a related compound can be used as an internal standard. The use of a stable isotope-labeled standard corrects for variations in sample preparation and matrix effects, which can suppress or enhance the ionization of the analyte. eag.com Because the labeled standard and the analyte co-elute chromatographically and have nearly identical chemical properties, any loss or variation during the analytical process affects both equally. nih.gov The ratio of the mass spectrometric signal of the analyte to the labeled standard provides a highly accurate and precise measurement of the analyte's concentration. nih.gov For example, deuterium-labeled versions of Tolbutamide derivatives have been synthesized for this purpose, where the mass shift allows for clear differentiation and precise quantification in a mass spectrometer.

Sample Preparation and Extraction Methods for Biological Matrices

Biological samples like plasma and urine are complex matrices containing numerous substances that can interfere with analysis. researchgate.netnih.gov Therefore, effective sample preparation is a critical first step to isolate the analyte of interest, remove interferences, and concentrate the sample. researchgate.netnih.gov The choice of extraction method depends on the physicochemical properties of the analyte and the nature of the biological matrix. slideshare.net

Common extraction techniques used in the analysis of this compound include:

Protein Precipitation (PPT): This is a simple and rapid method often used for plasma samples. It involves adding a precipitating agent, such as acetonitrile, to denature and remove the majority of proteins from the sample. nih.govslideshare.net After centrifugation, the clear supernatant containing the analyte can be directly injected into the HPLC or LC-MS system. nih.gov

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous/biological phase and an organic solvent. researchgate.netnih.gov For this compound and Tolbutamide, a one-step LLE using solvents like ether or tertiary-butyl methyl ether has been successfully applied. nih.govnih.gov This method is effective at removing interfering substances and concentrating the analyte.

Solid-Phase Extraction (SPE): SPE utilizes a solid adsorbent material packed in a cartridge to separate the analyte from the sample matrix. nih.gov The analyte is retained on the sorbent while interferences are washed away, after which the analyte is eluted with a small volume of solvent. This technique is often used in multi-analyte methods, such as those for drug phenotyping cocktails. nih.gov

Automation of these extraction procedures can significantly improve throughput, consistency, and reproducibility, reducing the potential for human error. gerstelus.com

Method Validation and Quality Control in this compound Assays

Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. researchgate.netamericanpharmaceuticalreview.com This is a critical requirement for any quantitative assay used in research and is guided by international standards, such as those from the International Council for Harmonisation (ICH). americanpharmaceuticalreview.comeuropa.eu A comprehensive validation study provides evidence of the method's performance, consistency, and reliability. researchgate.net

Key validation parameters for this compound assays include: americanpharmaceuticalreview.com

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components, such as the parent drug, other metabolites, and endogenous matrix components. researchgate.neteuropa.eu

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). americanpharmaceuticalreview.com For a this compound assay, intra- and inter-day precision were reported to be within 4.3-12.4% and 1.5-14.8%, respectively. nih.gov

Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. americanpharmaceuticalreview.com

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable precision and accuracy. americanpharmaceuticalreview.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. americanpharmaceuticalreview.com

Continuous quality control (QC) is essential to monitor the performance of the assay over time. nih.gov This involves routinely analyzing QC samples—pools of representative biological material with known concentrations of this compound—alongside experimental samples to ensure the continued validity of the results. nih.gov

Sensitivity, Specificity, and Reproducibility in this compound Measurement

The precise and reliable measurement of this compound in biological samples is fundamental for pharmacokinetic and metabolism studies. The validation of analytical methods hinges on establishing their sensitivity, specificity, and reproducibility. elementlabsolutions.comlabmanager.com

Sensitivity is demonstrated by the method's limit of detection (LOD) and lower limit of quantification (LLOQ). For this compound, various high-performance liquid chromatography (HPLC) methods have been developed. An early HPLC method with UV detection reported a sensitivity limit of 0.1 µg/mL for this compound in plasma. researchgate.net A more recent HPLC-UV method established a limit of detection in urine at 1.5 µM and a limit of quantitation at 2 µM. nih.gov The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has significantly improved sensitivity. One LC-MS/MS method for the analysis of this compound in urine reported an LLOQ of 25 ng/mL. nih.gov

Specificity ensures that the analytical signal is solely from this compound, without interference from the parent drug (tolbutamide), other metabolites (like hydroxytolbutamide), or endogenous components in the biological matrix. chromatographyonline.com In HPLC methods, specificity is achieved through chromatographic separation, where different compounds are eluted at distinct retention times. nih.gov For instance, one method reported retention times of 3.1 minutes for this compound and 14.8 minutes for tolbutamide, ensuring clear separation. nih.gov Mass spectrometry provides an additional layer of specificity by detecting the unique mass-to-charge ratio of the target analyte. chromatographyonline.com

Reproducibility refers to the consistency of results over multiple measurements of the same sample, assessed as intra-day (within the same day) and inter-day (on different days) precision, typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). annlabmed.organnlabmed.org An LC-MS/MS method for this compound analysis in urine demonstrated intra- and inter-day precision of 4.3-12.4% and 1.5-14.8%, respectively. nih.gov The accuracy of this method, which measures the closeness of results to the true value, ranged from -9.1% to 8.3% for intra-day and -10% to 9.2% for inter-day assays. nih.gov

The following interactive table summarizes the performance characteristics of various analytical methods used for the quantification of this compound.

| Analytical Method | Matrix | LLOQ / LOD | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| HPLC-UV | Plasma | 0.1 µg/mL (LOD) | Not Reported | Not Reported | Not Reported |

| HPLC-UV | Urine | 2 µM (LLOQ) | Not Reported | Not Reported | Not Reported |

| LC-MS/MS | Urine | 25 ng/mL (LLOQ) | 4.3 - 12.4% | 1.5 - 14.8% | -9.1 to 8.3% |

Advancements in Analytical Approaches for Metabolite Profiling

The field of metabolite profiling has been significantly advanced by technological progress in analytical instrumentation and data analysis strategies, enabling a more thorough investigation of drug metabolism. nih.gov

A pivotal advancement is the coupling of ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry (HRMS), utilizing technologies like time-of-flight (TOF) or Orbitrap mass analyzers. acs.orgresearchgate.net UHPLC allows for faster separations with higher resolution compared to traditional HPLC. researchgate.net HRMS provides highly accurate mass measurements, which helps to distinguish drug-related metabolites from endogenous background ions and to propose elemental compositions for unknown metabolites. acs.orgdiva-portal.org This combination is powerful for identifying a comprehensive profile of metabolites, including this compound and other transformation products of tolbutamide, in complex biological samples. semanticscholar.org

The development of sophisticated data analysis software and metabolomics-based approaches has further enhanced metabolite identification. nih.gov Techniques such as orthogonal partial least squares-discriminant analysis (OPLS-DA) can be employed to mine complex datasets and differentiate drug metabolites from endogenous compounds by comparing samples from dosed and control groups. nih.gov Stable isotope tracing, where a drug is labeled with a stable isotope, is another powerful technique. The characteristic mass shift between the unlabeled and labeled drug and its metabolites allows for their confident identification in a complex matrix. nih.gov

These advanced approaches provide a more holistic view of the metabolic fate of drugs. Instead of targeting only expected metabolites, they allow for the discovery of novel or unexpected metabolic pathways. The high sensitivity of modern instruments also facilitates the detection and identification of low-level metabolites. acs.org

The table below highlights key technological advancements and their impact on metabolite profiling.

| Advancement | Key Features | Impact on Metabolite Profiling |

| UHPLC-HRMS | High resolution, high mass accuracy, rapid analysis. acs.orgresearchgate.net | Enables confident identification of known and unknown metabolites in complex matrices and provides elemental composition for structural elucidation. diva-portal.orgsemanticscholar.org |

| Advanced Data Mining | Use of multivariate statistical analysis (e.g., OPLS-DA) and stable isotope labeling. nih.gov | Improves the efficiency and accuracy of identifying drug-related ions from complex datasets and reduces false positives. nih.gov |

| Increased Sensitivity | Lower limits of detection due to improved ionization sources and detector technology. acs.org | Allows for the detection and characterization of minor metabolites that might have been previously missed. |

Preclinical and Translational Research of Carboxytolbutamide

In Vitro Model Systems for Carboxytolbutamide Studies

In vitro systems are fundamental tools for investigating the biotransformation of tolbutamide to this compound, providing a controlled environment to study specific metabolic steps without the complexities of a whole organism.

Isolated hepatocytes and precision-cut liver slices from various species are considered high-fidelity models for metabolic studies as they retain the complex architecture and enzymatic machinery of the liver. thermofisher.comresearchgate.netdls.com The metabolic pathway of tolbutamide begins with the methyl-hydroxylation to form hydroxytolbutamide, a rate-limiting step primarily catalyzed by the cytochrome P450 enzyme CYP2C9 in humans. caymanchem.comresearchgate.netresearchgate.net This intermediate is then sequentially oxidized by cytosolic alcohol and aldehyde dehydrogenases to yield the final product, this compound. thermofisher.com

Studies using rat hepatocytes have demonstrated the conversion of tolbutamide to both hydroxytolbutamide and this compound over time. thermofisher.comnih.gov Sandwich-cultured rat hepatocytes have been effectively used to model and predict the intrinsic clearance of tolbutamide. nih.govresearchgate.net In these systems, the depletion of tolbutamide and the appearance of its metabolites, including this compound, are measured in both the cells and the surrounding medium to calculate clearance values. nih.gov One such study determined a specific intrinsic clearance value of 0.085 min⁻¹ for tolbutamide in sandwich-cultured rat hepatocytes, which aligns with in vivo data. nih.gov

Liver slice models also serve as a valuable tool. Experiments with rat liver slices have been used to determine the intrinsic clearance of tolbutamide and to build mathematical models describing its uptake and metabolism. researchgate.net These studies confirm the formation of this compound and provide data for extrapolating in vitro findings to in vivo pharmacokinetic models. researchgate.net Comparative studies using isolated hepatocytes from different species have highlighted significant differences in metabolic profiles. nih.gov

Table 1: Research Findings from Hepatocyte and Liver Slice Models

| Model System | Species | Key Findings | Reference(s) |

|---|---|---|---|

| Isolated Hepatocytes in Suspension | Rat | Demonstrated the time-dependent conversion of tolbutamide to hydroxytolbutamide and this compound. | thermofisher.com |

| Sandwich-Cultured Hepatocytes | Rat | Successfully used to determine the intrinsic clearance of tolbutamide (0.085 min⁻¹); identified this compound as a key metabolite. | nih.gov |

| Precision-Cut Liver Slices | Rat | Utilized to determine slice intrinsic clearance and develop mathematical models for metabolism, confirming metabolite formation. | researchgate.net |

| Isolated Hepatocytes | Human | Confirmed substantial production of hydroxytolbutamide and this compound. | tandfonline.com |

| Isolated Hepatocytes (Comparative) | Rat, Rabbit, Dog, Squirrel Monkey | Showed marked species differences; this compound was the major metabolite in rabbits (63.9%), while hydroxytolbutamide was major in rats (73.2%). | nih.gov |

Cell lines, particularly those of hepatic origin, offer a more scalable and reproducible system for pharmacological and metabolic screening compared to primary cells, though they may have limitations in metabolic capacity. nih.gov The human hepatoma cell line HepG2 is widely used; however, its endogenous metabolic activity can be low or variable. nih.govtandfonline.com Studies have reported that the activity of tolbutamide-methyl-hydroxylase, the initial enzyme in the metabolic cascade, was undetectable in standard HepG2 cells. nih.gov The metabolic capabilities of HepG2 cells can differ depending on their source and culture conditions, making characterization essential before use. tandfonline.com

To overcome these limitations, researchers have developed genetically engineered cell lines that express specific drug-metabolizing enzymes. biocytogen.com HepG2 cells transduced with adenovirus vectors to express human CYP2C9 have been used to characterize the kinetics of tolbutamide hydroxylation and predict metabolic clearance. researchgate.netcsic.es In these engineered systems, the kinetics of metabolite formation can be studied in detail, providing data on parameters like the Michaelis-Menten constant (Km) or S50 values, which are comparable to those from other human liver-derived systems. researchgate.net In one study, such a model was used to scale the intrinsic clearance (CLint) of tolbutamide, yielding a prediction that was a significant improvement over studies using cryopreserved hepatocytes. csic.es While this compound itself is metabolically inactive, its precursor, tolbutamide, was found to inhibit the phosphorylation of liver 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase, an effect not observed with this compound. nih.gov

Table 2: Applications of Cell Lines in this compound-Related Research

| Cell Line Model | Application | Key Findings | Reference(s) |

|---|---|---|---|

| HepG2 (Human Hepatoma) | Metabolic Profiling | Tolbutamide-methyl-hydroxylating activity was found to be undetectable, highlighting the model's limitations for this specific pathway. | nih.gov |

| HepG2 (from two different sources) | Enzyme Characterization | Showed that CYP2C9 activity could be present or absent depending on the cell source, emphasizing the need for characterization. | tandfonline.com |

| Adenovirus-Transfected HepG2 (Ad-CYP2C9) | Clearance Prediction | Provided a favorable prediction of in vivo intrinsic clearance for tolbutamide, improving upon standard in vitro models. | researchgate.netcsic.es |

| COS-7 (Monkey Kidney Fibroblast) | Enzyme Activity Assay | Lysates from COS-7 cells expressing human CYP2C9 were used to demonstrate the formation of 4-hydroxy tolbutamide from tolbutamide. | caymanchem.com |

Hepatocyte and Liver Slice Models in Metabolic Investigations

In Vivo Animal Models in this compound Research

In vivo animal models are indispensable for understanding the complete pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME) in a whole biological system. fda.gov Regulatory guidelines often recommend using both rodent and non-rodent species for comprehensive preclinical assessment. fda.govnih.gov

Rats and mice are the most commonly used rodent models in drug metabolism and pharmacokinetic studies. bienta.netnih.govnih.gov The metabolism of tolbutamide has been investigated in Sprague-Dawley rats, where it was found to competitively inhibit the metabolism of gliclazide, suggesting both drugs may be metabolized by the same enzyme in this species. tandfonline.com

A significant advancement in modeling human metabolism is the use of chimeric mice with humanized livers (TK-NOG mice transplanted with human hepatocytes). tandfonline.com These models provide a more accurate representation of human-specific metabolic pathways. A study investigating tolbutamide metabolism in these mice found that, similar to humans, 4-carboxytolbutamide was the most abundant metabolite detected in urine. In contrast, the control TK-NOG mice with murine livers predominantly excreted 4-hydroxytolbutamide. This demonstrates a species difference in the efficiency of the second oxidative step (alcohol to carboxylic acid) and highlights the utility of humanized mouse models for studying successive metabolic reactions. tandfonline.com

Table 3: Findings from Rodent Models in Tolbutamide/Carboxytolbutamide Research

| Rodent Model | Study Focus | Key Findings | Reference(s) |

|---|---|---|---|

| Sprague-Dawley Rat | Drug-Drug Interaction | Tolbutamide competitively inhibited gliclazide hydroxylation, suggesting a shared metabolic pathway in the rat. | tandfonline.com |

| Chimeric TK-NOG Mouse (Humanized Liver) | Comparative Metabolism | 4-Carboxytolbutamide was the most abundant urinary metabolite, mirroring the human profile. Plasma levels of this compound were higher than in control mice. | tandfonline.com |

| TK-NOG Mouse (Control) | Comparative Metabolism | 4-Hydroxytolbutamide was the predominant urinary metabolite, indicating less efficient oxidation to the carboxylic acid compared to the humanized model. | tandfonline.com |

Non-rodent species, such as rabbits and dogs, are frequently used in preclinical safety and metabolism studies to provide a comparative perspective to rodent and human data. researchgate.netabpi.org.uk Significant species-dependent differences have been observed in the metabolism of tolbutamide.

A comparative study using isolated hepatocytes from rabbits, dogs, and squirrel monkeys revealed distinct metabolite profiles. nih.gov In rabbit hepatocytes, this compound was the major metabolite, accounting for 63.9% of the total metabolites formed. This contrasts sharply with dogs, where the primary metabolites were p-tolylsulfonylurea and p-tolylsulfonamide, and with rats and squirrel monkeys, where hydroxytolbutamide was the main product. nih.gov Further investigation into rabbit liver microsomes showed that while tolbutamide hydroxylation occurs, the specific cytochrome P-450 isozymes involved differ from those in rats and humans, making it a challenging model for direct extrapolation to human metabolism. nih.gov The rabbit model is generally considered an intermediate between larger animals and rodents for metabolic studies. mdpi.com

Table 4: Comparative Metabolism in Non-Rodent Models

| Non-Rodent Model | In Vitro/In Vivo | Major Metabolite(s) | Key Observation | Reference(s) |

|---|---|---|---|---|

| Rabbit | In Vitro (Hepatocytes) | This compound (63.9%) | The metabolic profile shows a high conversion rate to the final carboxylic acid metabolite. | nih.gov |

| Dog | In Vitro (Hepatocytes) | p-Tolylsulfonylurea (44.1%), p-Tolylsulfonamide (40.2%) | Metabolism proceeds through pathways other than the primary hydroxylation-oxidation route seen in humans and rabbits. | nih.gov |

| Squirrel Monkey | In Vitro (Hepatocytes) | Hydroxytolbutamide (46.7%) | The profile is more similar to that of the rat, with the primary alcohol as the main metabolite. | nih.gov |

Rodent Models in Metabolism and Pharmacokinetic Studies

Pharmacokinetic Studies of this compound

Studies in healthy human volunteers provide the most direct data. A pharmacokinetic study in ethnic Chinese subjects who received a 500 mg oral dose of tolbutamide measured the urinary excretion of its metabolites over 32 hours. nih.govnih.govresearchgate.net The results showed that a substantial portion of the dose was eliminated as this compound. The urinary recovery of this compound was 68 ± 5% of the administered dose, while the recovery of hydroxytolbutamide was 13 ± 1%. nih.govnih.gov These findings are comparable to those reported in Caucasian populations and indicate that the conversion of hydroxytolbutamide to this compound and its subsequent renal excretion is a highly efficient process in humans. nih.govoup.com The ratio of this compound to tolbutamide in plasma has also been measured, indicating the extent of metabolic conversion. researchgate.net

Table 5: Human Pharmacokinetic and Excretion Data for this compound

| Population | Parent Drug Dose | Parameter | Finding | Reference(s) |

|---|---|---|---|---|

| Healthy Ethnic Chinese Volunteers (n=10) | Tolbutamide 500 mg (oral) | Urinary Recovery of This compound (0-32h) | 68 ± 5% of dose | nih.govnih.gov |

| Healthy Ethnic Chinese Volunteers (n=10) | Tolbutamide 500 mg (oral) | Urinary Recovery of Hydroxytolbutamide (0-32h) | 13 ± 1% of dose | nih.govnih.gov |

| Healthy Subjects | Tolbutamide 500 mg (oral) | Plasma Metabolite Ratio (this compound:Tolbutamide) | 1:20 | researchgate.net |

| Healthy Subjects | Tolbutamide 500 mg (oral) | Effect of Cimetidine on Excretion | A 19% increase in the amount of this compound excreted was noted, though it did not reach statistical significance in pairwise comparisons. | oup.com |

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

The ADME profile of this compound is intrinsically linked to the metabolism of its parent drug, tolbutamide. This compound is not administered directly but is formed in the body following the administration of tolbutamide.

Absorption: Tolbutamide is readily absorbed after oral administration. drugbank.com The formation of this compound begins after tolbutamide enters systemic circulation and undergoes metabolism.

Distribution: As a metabolite, its distribution is influenced by the distribution of tolbutamide. Tolbutamide is approximately 95% bound to plasma proteins. drugbank.com this compound is more water-soluble than its parent compound, which influences its distribution and facilitates its excretion. core.ac.uk

Metabolism: The metabolic pathway from tolbutamide to this compound is a two-step process. nih.gov First, tolbutamide is hydroxylated at its p-methyl group by the cytochrome P450 enzyme CYP2C9 to form hydroxytolbutamide. nih.govpharmacologyeducation.org This initial step is the rate-limiting factor in tolbutamide's clearance. Subsequently, hydroxytolbutamide is rapidly oxidized by cytosolic alcohol and aldehyde dehydrogenases to the final product, this compound. core.ac.uk This resulting carboxylic acid derivative is pharmacologically inactive.

Excretion: Due to its increased polarity and water solubility compared to tolbutamide, this compound is efficiently eliminated from the body. core.ac.uk It is primarily excreted in the urine. drugbank.com The measurement of urinary this compound is a key indicator of the rate of tolbutamide metabolism. researchgate.net

Table 1: ADME Summary for this compound Formation and Elimination

| ADME Parameter | Description | Key Factors |

| Absorption | Formed endogenously following the absorption of the parent drug, tolbutamide. | Rate and extent of tolbutamide absorption. |

| Distribution | Distributed via systemic circulation. Higher water solubility than tolbutamide. | Plasma protein binding of tolbutamide. |

| Metabolism | Product of a two-step oxidation of tolbutamide. | 1. CYP2C9 (rate-limiting). 2. Alcohol/Aldehyde dehydrogenase. |

| Excretion | Primarily renal excretion (urine). | Increased polarity and water solubility. |

Bioavailability and Clearance Considerations

The concept of bioavailability, the fraction of an administered dose that reaches systemic circulation, applies to the parent drug tolbutamide rather than its metabolite. nih.gov However, the formation of this compound is central to the clearance of tolbutamide.

Clearance is a measure of the body's ability to eliminate a drug. blackwellpublishing.com The clearance of tolbutamide is almost entirely dependent on its metabolic conversion to hydroxytolbutamide and subsequently to this compound, as the parent drug is not significantly excreted unchanged. nih.gov Therefore, the rate of this compound formation and its subsequent urinary excretion directly reflects the metabolic clearance of tolbutamide. researchgate.net Any factor that alters the activity of CYP2C9 will, in turn, alter the clearance of tolbutamide and the rate at which this compound appears in plasma and urine. nih.gov

Drug-Drug Interactions Involving this compound

The formation of this compound is highly susceptible to drug-drug interactions because the rate-limiting step in its synthesis is catalyzed by a single, highly polymorphic enzyme: CYP2C9. nih.gov

Inhibition and Induction of Drug-Metabolizing Enzymes

Interactions occur when co-administered drugs either inhibit or induce the activity of CYP2C9. wikipedia.orgeurekaselect.com

Inhibition: Potent inhibitors of CYP2C9 can significantly decrease the metabolism of tolbutamide. This leads to a reduced rate of formation of hydroxytolbutamide and this compound. Consequently, the plasma concentrations of the parent drug, tolbutamide, increase, while the levels of its metabolites decrease. Sulfaphenazole is a classic and potent competitive inhibitor of CYP2C9 used in clinical studies to probe the enzyme's activity. nih.govhongjing.com.tw Other clinically relevant inhibitors include certain antifungal agents (e.g., fluconazole) and other medications. researchgate.net

Induction: Inducers of CYP2C9 increase the expression of the enzyme, leading to accelerated metabolism of tolbutamide. This results in a faster conversion to hydroxytolbutamide and this compound, and thus lower plasma concentrations of the parent drug. researchgate.net Rifampicin (rifampin) is a well-known potent inducer of various CYP enzymes, including CYP2C9, and has been shown to significantly increase the clearance of tolbutamide. researchgate.net

Table 2: Effect of Enzyme Modulators on this compound Formation

| Modulator Type | Example Agent | Effect on CYP2C9 Activity | Impact on Tolbutamide Levels | Impact on this compound Formation |

| Inhibitor | Sulfaphenazole | Decreases | Increases | Decreases |

| Inhibitor | Fluconazole | Decreases | Increases | Decreases |

| Inducer | Rifampicin | Increases | Decreases | Increases |

Impact of Genetic Polymorphisms on this compound Levels

The gene encoding CYP2C9 is highly polymorphic, meaning there are common variations (alleles) in the population that result in enzymes with different levels of activity. researchgate.net These genetic differences are a major source of inter-individual variability in tolbutamide metabolism and, therefore, this compound levels. researchgate.net

The most studied variant alleles are CYP2C92 and CYP2C93. researchgate.net

CYP2C9*1 : This is the "wild-type" or normal-functioning allele.

CYP2C9*2 : This allele results in an enzyme with moderately reduced metabolic activity.

CYP2C9*3 : This allele leads to an enzyme with severely impaired metabolic activity. researchgate.net

Individuals can be categorized based on their combination of these alleles (diplotype). Those carrying one or more variant alleles (e.g., 1/3 or 3/3) are considered "poor metabolizers." nih.gov In these individuals, the conversion of tolbutamide to its metabolites is significantly slower. This results in lower urinary excretion of this compound and higher, more prolonged plasma concentrations of the active parent drug compared to "extensive metabolizers" (1/1). researchgate.netscience.gov

Table 3: Influence of CYP2C9 Genotype on Tolbutamide Metabolism

| Genotype (Diplotype) | Phenotype | CYP2C9 Enzyme Activity | Tolbutamide Clearance | This compound Formation Rate |

| 1/1 | Extensive Metabolizer | Normal | Normal | Normal |

| 1/2 | Intermediate Metabolizer | Reduced | Reduced | Slow |

| 1/3 | Intermediate Metabolizer | Significantly Reduced | Reduced | Slow |

| 2/2, 2/3, 3/3 | Poor Metabolizer | Very Low to Deficient | Markedly Reduced | Very Slow |

Clinical Relevance of Observed Drug Interactions

The clinical significance of drug interactions and genetic polymorphisms affecting this compound formation lies in their impact on the concentration of the pharmacologically active parent drug, tolbutamide. nih.gov

Because this compound is an inactive metabolite, its reduced formation is not directly a clinical concern. However, the underlying cause—impaired tolbutamide metabolism—is highly relevant. When tolbutamide clearance is reduced, either by co-administration of a CYP2C9 inhibitor or due to a poor metabolizer genotype, its plasma levels can rise significantly. nih.gov This accumulation increases the risk of dose-dependent adverse effects of tolbutamide.

Conversely, co-administration of a CYP2C9 inducer like rifampicin can accelerate tolbutamide clearance, leading to lower-than-expected plasma levels and potentially reducing the drug's therapeutic efficacy. researchgate.net Therefore, monitoring the metabolic ratio of tolbutamide to this compound can serve as a valuable tool in personalized medicine, helping to predict an individual's response to the drug and adjust dosing based on their specific metabolic capacity, which is influenced by both genetics and concomitant medications. researchgate.net

Emerging Research Directions and Future Perspectives in Carboxytolbutamide Studies

Development of Novel Analogues and Derivatives of Carboxytolbutamide

Research in this area is primarily focused on the synthesis of isotopically labeled analogues of this compound. These derivatives are crucial tools in analytical chemistry and drug metabolism studies.

A significant development has been the creation of deuterated versions of this compound, such as 4-Carboxy Tolbutamide-d9. axios-research.com The substitution of hydrogen atoms with deuterium atoms creates a heavier, stable isotope-labeled compound. This modification is invaluable in pharmacokinetic studies, particularly those using mass spectrometry. When used as an internal standard, 4-Carboxy Tolbutamide-d9 allows for more precise and accurate quantification of the non-labeled this compound in biological samples by minimizing isotopic interference. Other derivatives, like 4-Carboxy Tolbutamide-d9 Ethyl Ester, have also been synthesized for similar applications in metabolic and pharmacokinetic research.

These novel analogues serve as critical reference standards for tracing the metabolic fate of Tolbutamide and for validating analytical methods designed to quantify its metabolites. The development of such derivatives is a key step in refining our understanding of drug disposition.

Table 1: Examples of this compound Derivatives in Research This table is interactive. Users can sort columns by clicking on the headers.

| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |

|---|---|---|---|

| 4-Carboxy Tolbutamide | C₁₂H₁₆N₂O₅S | 300.33 | Reference standard, metabolite studies. axios-research.comweblivelink.com |

| 4-Carboxy Tolbutamide-d9 | C₁₂H₇D₉N₂O₅S | 309.38 | Internal standard in mass spectrometry and pharmacokinetic assays. axios-research.comweblivelink.com |

| 4-Carboxy Tolbutamide-d9 Ethyl Ester | Not explicitly provided | Not explicitly provided | Reference standard for tracing metabolic pathways of Tolbutamide. |

Advanced Computational Modeling and Simulation in this compound Research

Computational modeling and simulation have become indispensable tools in modern scientific inquiry, allowing researchers to investigate complex biological systems and predict outcomes that would be difficult, expensive, or time-consuming to study through traditional experimentation. sydney.edu.auscidac.gov These techniques involve creating mathematical models of biological processes to simulate the behavior of molecules like this compound within the body. utad.ptnumberanalytics.com By breaking down a problem into its core components and making necessary assumptions, researchers can develop models to test hypotheses and explore "what if" scenarios, such as how genetic variations might affect the rate of this compound formation. sydney.edu.au

A prominent application of computational modeling in this field is Physiologically Based Pharmacokinetic (PBPK) modeling. wikipedia.org PBPK models are mechanistic mathematical representations that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in humans and other species. wikipedia.orgesmed.org These models integrate data on the drug's physicochemical properties with physiological parameters like organ volumes and blood flow rates. mdpi.com

In the context of this compound, PBPK modeling has been instrumental. Since this compound is the end product of Tolbutamide metabolism, primarily catalyzed by the cytochrome P450 enzyme CYP2C9, PBPK models of Tolbutamide are essential for understanding its formation. nih.gov Researchers have developed and verified PBPK models for Tolbutamide to predict drug-drug interactions (DDIs). nih.gov For instance, a model was successfully used to predict how potent CYP2C9 inhibitors, such as sulfaphenazole and tasisulam, affect Tolbutamide clearance. nih.gov By accurately simulating the inhibition of CYP2C9, these models inherently predict the change in the rate of formation of its downstream metabolites, including this compound. nih.gov

The European Medicines Agency (EMA) has recognized the growing importance of PBPK modeling in regulatory submissions, providing guidelines on how these models should be reported and validated. europa.eu Such models are crucial for predicting how a new drug might interact with CYP2C9 substrates like Tolbutamide, thereby informing clinical trial design and drug safety assessments. europa.eunih.gov

Integration of Omics Technologies in this compound Research

Omics technologies refer to a suite of large-scale biological analysis methods, including genomics, transcriptomics, proteomics, and metabolomics, which provide a comprehensive view of molecules and their interactions within an organism. humanspecificresearch.orgnih.gov These technologies are increasingly being integrated into this compound research to investigate the molecular mechanisms influencing its formation and to identify potential biomarkers. nih.gov

Genomics and Pharmacogenomics : This field studies how an individual's genetic makeup affects their response to drugs. biobide.com The gene encoding the CYP2C9 enzyme is highly polymorphic, meaning there are many genetic variants within the population. nih.gov These variants can lead to significant inter-individual differences in enzyme activity and, consequently, in the rate of Tolbutamide metabolism to this compound. Pharmacogenomic studies are crucial for understanding how a patient's CYP2C9 genotype might predict their metabolic profile. nih.gov

Metabolomics : This is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. Metabolomics provides a direct functional readout of the physiological state. biobide.com Studies have utilized metabolomics to analyze the levels of Tolbutamide and its metabolites, including this compound, in patients with known CYP2C9 genotypes. isrctn.com This approach helps to connect genetic information with its functional consequence (the metabolic phenotype), offering a powerful tool for personalized medicine. biobide.com

By combining these omics approaches, researchers can build a more complete picture of the factors influencing this compound levels, from the genetic blueprint to the final metabolic output. mdpi.com

Long-term Effects and Chronic Exposure Studies of this compound

Assessing the long-term health effects of chronic exposure to chemical compounds is a critical aspect of toxicology and drug safety. criver.com Chronic toxicity studies typically involve exposing subjects to a substance over a prolonged period to identify any cumulative or delayed adverse effects. criver.comnih.gov